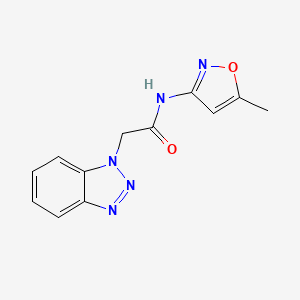

2-benzotriazolyl-N-(5-methylisoxazol-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-benzotriazolyl-N-(5-methylisoxazol-3-yl)acetamide” seems to be a complex organic compound. It likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .

Synthesis Analysis

While specific synthesis methods for “2-benzotriazolyl-N-(5-methylisoxazol-3-yl)acetamide” were not found, similar compounds have been synthesized from readily available materials . For instance, N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides were synthesized from 3-amino-5-methylisoxazole, diethyl malonate, hydrazine hydrate, aromatic aldehydes, and chloramine-T .Molecular Structure Analysis

The molecular structure of similar compounds, such as N1,N3-bis(5-methylisoxazol-3-yl)malonamide, has been analyzed . Three distinct forms were obtained and characterized: two polymorphic forms and one solvate . The supramolecular architectures of these amide-containing compounds are highly dependent on the side-chain substituents .Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Methodologies

2-Benzotriazolyl-N-(5-methylisoxazol-3-yl)acetamide is a compound that is part of a broader class of chemicals utilized in various synthetic applications. For instance, a study by Khodot and Rakitin (2022) highlights a method for synthesizing functionally substituted 1,2-benzisoxazoles, indicating the importance of benzoxazole derivatives in pharmaceutical chemistry due to their pharmacological activities. Although this study does not directly mention 2-benzotriazolyl-N-(5-methylisoxazol-3-yl)acetamide, it provides insight into the synthetic utility of related benzisoxazole structures Khodot & Rakitin, 2022.

Katritzky et al. (1997) discuss the base-promoted reactions of benzotriazolyl-containing acetic acid derivatives to efficiently access previously challenging 3-unsubstituted pyridine derivatives, showcasing the role of benzotriazole derivatives in facilitating novel synthetic routes Katritzky et al., 1997. This highlights the chemical versatility and importance of benzotriazolyl compounds in organic synthesis.

Antimicrobial Activity and Potential Therapeutic Applications

Rezki (2016) synthesized N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, demonstrating significant reductions in reaction times and higher yields under ultrasound irradiation. These compounds were evaluated for their antimicrobial activity against a range of bacterial and fungal strains, showing promising activities at minimal inhibition concentrations. This study underlines the potential therapeutic applications of benzothiazole and triazole derivatives in antimicrobial therapies Rezki, 2016.

Mary et al. (2020) conducted a comprehensive study on bioactive benzothiazolinone acetamide analogs, including their synthesis, spectroscopic and quantum mechanical studies, and evaluations for photovoltaic efficiency and ligand-protein interactions. The findings suggest the potential of these compounds in dye-sensitized solar cells and as ligands in targeting specific proteins, indicating broad applications in materials science and drug discovery Mary et al., 2020.

Eigenschaften

IUPAC Name |

2-(benzotriazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2/c1-8-6-11(15-19-8)13-12(18)7-17-10-5-3-2-4-9(10)14-16-17/h2-6H,7H2,1H3,(H,13,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBWNBUHEYNIHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzotriazolyl-N-(5-methylisoxazol-3-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(5-Bromopyrimidin-2-yl)amino]methyl]-1,3-dihydroinden-2-ol](/img/structure/B2711956.png)

![methyl 3-[(2Z)-2-[(dimethylamino)methylidene]-3-oxobutanamido]thiophene-2-carboxylate](/img/structure/B2711959.png)

![(e)-1-Methyl-3-(2-nitrovinyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B2711961.png)

![(6-Methoxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2711964.png)

![1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide](/img/structure/B2711967.png)

![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2711976.png)